



# Application Note: Quantification of Phthalate Metabolites Using MHiBP-d4 as an Internal Standard

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| Compound of Interest |   |           |
|----------------------|---|-----------|
| Compound Name:       | Mono(2-hydroxyisobutyl)phthalate-<br>d4 |           |
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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of phthalate metabolites in human urine using Mono-hydroxyisobutyl phthalate-d4 (MHiBP-d4) as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1] Human exposure to phthalates is widespread and has been associated with potential adverse health effects, including endocrine disruption.[2] Biomonitoring of phthalate metabolites in biological matrices such as urine is a reliable method for assessing human exposure.[2]

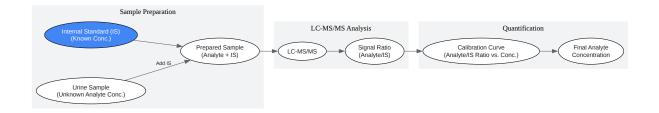
Accurate quantification of these metabolites is crucial for toxicological and epidemiological studies. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for this purpose.[3][4] This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The internal standard is added to the sample at a known concentration before sample preparation, correcting for variations in extraction efficiency, matrix effects, and instrument response.[5]



This application note details a validated LC-MS/MS method for the quantification of phthalate metabolites in human urine, using a deuterated internal standard as a representative example for MHiBP-d4. The principles and protocols described herein are applicable to a range of phthalate metabolites.

## **Principle of Internal Standard Quantification**

The use of an internal standard is fundamental to achieving accurate and reproducible results in quantitative mass spectrometry. The internal standard, in this case, a deuterated analog of the target phthalate metabolite, is added to both the calibration standards and the unknown samples at a constant concentration. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, irrespective of variations in sample handling or instrument performance.



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Caption: Principle of quantification using an internal standard.

## **Experimental Protocols**

This section provides a detailed methodology for the analysis of phthalate metabolites in urine.



#### **Materials and Reagents**

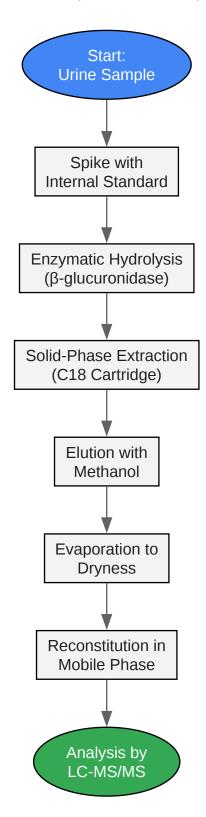
- Standards: Certified reference standards of phthalate metabolites and their corresponding deuterated internal standards (e.g., MHiBP-d4).
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Reagents: Formic acid, ammonium acetate, and β-glucuronidase from E. coli.
- Solid-Phase Extraction (SPE): C18 SPE cartridges.
- Glassware: All glassware should be thoroughly rinsed with methanol and acetone to avoid phthalate contamination.[1]

#### **Sample Preparation**

- Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix
  the samples and aliquot 1 mL into a glass tube.
- Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., 50 μL of a 1 μg/mL solution) to each urine sample, calibration standard, and quality control sample.
- Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, add 200 μL of 1 M ammonium acetate buffer (pH 6.5) and 10 μL of β-glucuronidase to each sample. Incubate at 37°C for 2 hours.[5]
- Solid-Phase Extraction (SPE):
  - Condition the C18 SPE cartridges with 3 mL of methanol followed by 3 mL of water.
  - Load the hydrolyzed urine samples onto the SPE cartridges.
  - Wash the cartridges with 3 mL of water to remove interfering substances.
  - Elute the phthalate metabolites with 3 mL of methanol.



• Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μL of the mobile phase starting composition.



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Caption: Experimental workflow for sample preparation.

## **LC-MS/MS Analysis**

- Liquid Chromatography (LC):
  - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 μm).[6]
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in methanol.
  - Gradient: A linear gradient from 10% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 2-minute re-equilibration at 10% B.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 10 μL.
- Mass Spectrometry (MS):
  - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions for each phthalate metabolite and its deuterated internal standard should be optimized.

#### **Data Presentation**

The following tables summarize typical quantitative data for the analysis of phthalate metabolites.

Table 1: LC-MS/MS MRM Transitions



| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy<br>(eV) |
|---------|---------------------|-------------------|--------------------------|
| MiBP    | 221.1               | 134.1             | -15                      |
| MiBP-d4 | 225.1               | 137.1             | -15                      |
| MnBP    | 221.1               | 134.1             | -15                      |
| MnBP-d4 | 225.1               | 137.1             | -15                      |
| MEHP    | 277.2               | 134.1             | -18                      |
| MEHP-d4 | 281.2               | 137.1             | -18                      |

Note: Specific m/z values and collision energies should be optimized for the instrument in use.

Table 2: Method Validation Data

| Parameter                             | MiBP      | MnBP      | MEHP      |
|---------------------------------------|-----------|-----------|-----------|
| Linear Range (ng/mL)                  | 0.5 - 200 | 0.5 - 200 | 1 - 200   |
| Correlation Coefficient (r²)          | >0.995    | >0.995    | >0.99     |
| Limit of Quantification (LOQ) (ng/mL) | 0.5       | 0.5       | 1.0[5]    |
| Intra-day Precision<br>(%RSD)         | < 5%      | < 5%      | < 6%      |
| Inter-day Precision<br>(%RSD)         | < 8%      | < 8%      | < 10%     |
| Accuracy (%<br>Recovery)              | 95 - 105% | 94 - 106% | 92 - 108% |

Data presented are representative and may vary depending on the specific laboratory conditions and instrumentation.



#### Conclusion

The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and accurate approach for the quantification of phthalate metabolites in human urine. The use of an internal standard is critical for correcting analytical variability and ensuring high-quality data for exposure assessment studies. This protocol can be adapted for the analysis of a wide range of phthalate metabolites in various biological matrices.

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